Structural Differentiation: Para-Ethoxyphenyl vs. Unsubstituted Phenyl at the C4-Carboxamide Position
The target compound (CAS 2034419-49-1) incorporates a para-ethoxyphenyl substituent on the C4-carboxamide nitrogen, whereas the closest commercially available comparator 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9) bears an unsubstituted phenyl group at this position . This structural difference introduces an electron-donating ethoxy group that modulates the electronic character of the carboxamide, potentially altering hydrogen-bond acceptor strength and target binding interactions. In structurally related imidazole-4-carboxamide anti-cancer series described in patent literature, substitution at the para-position of the N-phenylcarboxamide has been shown to significantly affect potency, with electron-donating groups generally enhancing activity against certain kinase targets [1]. No direct head-to-head biological comparison between CAS 2034419-49-1 and CAS 1251572-62-9 has been identified in the public domain.
| Evidence Dimension | C4-carboxamide N-substituent identity |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl group (CAS 2034419-49-1, MW 458.493, formula C26H23FN4O3) |
| Comparator Or Baseline | Unsubstituted phenyl group (CAS 1251572-62-9, MW 414.43, formula C24H19FN4O2) |
| Quantified Difference | Mass difference: +44.06 Da (ethoxy group); hydrogen bond acceptor count difference: +1 oxygen; calculated logP difference: approximately +0.3 to +0.5 units (class-level estimate based on ethoxy contribution) |
| Conditions | Structural comparison based on molecular formula and substituent analysis; no direct biological assay comparison available |
Why This Matters
For procurement decisions in SAR campaigns, the ethoxy substituent represents a deliberate physicochemical modulation that cannot be achieved with the unsubstituted phenyl analog, making CAS 2034419-49-1 the appropriate selection when electron-donating para-substitution is required at this vector.
- [1] Google Patents. N-Substituted imidazolecarboxamide derivatives. Patent describing SAR of imidazole-4-carboxamide series with para-substituted N-phenyl groups showing modulation of anti-cancer activity. View Source
